molecular formula C8H11Br2N B093411 N-(2-Bromoethyl)aniline hydrobromide CAS No. 1005-66-9

N-(2-Bromoethyl)aniline hydrobromide

Cat. No.: B093411
CAS No.: 1005-66-9
M. Wt: 280.99 g/mol
InChI Key: MXNALQRSXHOIEA-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)aniline hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a brominated derivative of aniline, where the bromine atom is attached to the ethyl group linked to the nitrogen atom of aniline. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Bromoethyl)aniline hydrobromide can be synthesized through the bromination of N-ethyl aniline. The typical synthetic route involves the reaction of N-ethyl aniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of hydrobromic acid as a brominating agent can also be employed to achieve high yields and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-ethyl aniline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products:

  • Substitution reactions yield various substituted aniline derivatives.
  • Oxidation reactions produce N-oxide compounds.
  • Reduction reactions revert the compound to N-ethyl aniline.

Scientific Research Applications

N-(2-Bromoethyl)aniline hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)aniline hydrobromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in modifying biological molecules and studying their functions. The molecular targets often include nucleophilic sites on proteins and nucleic acids, leading to changes in their activity and function.

Comparison with Similar Compounds

  • N-(2-Chloroethyl)aniline hydrobromide
  • N-(2-Iodoethyl)aniline hydrobromide
  • N-(2-Fluoroethyl)aniline hydrobromide

Comparison: N-(2-Bromoethyl)aniline hydrobromide is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, the bromine derivative offers moderate reactivity, making it suitable for a wide range of chemical reactions without being overly reactive or too inert. This balance makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

N-(2-bromoethyl)aniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNALQRSXHOIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905554
Record name N-(2-Bromoethyl)aniline--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-66-9
Record name Benzenamine, N-(2-bromoethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC25318
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25318
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Record name N-(2-Bromoethyl)aniline--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-bromoethyl)anilinium bromide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Bromoethyl)aniline hydrobromide
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N-(2-Bromoethyl)aniline hydrobromide
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